3-Bromo-2-chloro-7-methoxyquinoline
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Overview
Description
3-Bromo-2-chloro-7-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as piperidine, pyridine, or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, L-proline, and various organometallic reagents. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-2-chloro-7-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-2-chloro-7-methoxyquinoline include:
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
- 2-Chloro-6-methoxyquinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups on the quinoline ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3 |
InChI Key |
NSDTZEPIAVTHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)Br)Cl |
Origin of Product |
United States |
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